Naphtho[2,3-B]furan-4,9-diol
Description
Significance of the Naphthofuran Core in Chemical Research
The naphthofuran framework, a heterocyclic motif resulting from the fusion of a naphthalene (B1677914) ring with a furan (B31954) ring, is a cornerstone in the fields of medicinal and organic chemistry. researchgate.netresearchgate.net This structural unit is integral to a multitude of natural products and synthetic molecules that exhibit significant biological and pharmacological activities. researchgate.netresearchgate.net The inherent properties of the naphthofuran core make it a valuable scaffold in the design of novel compounds with therapeutic potential. researchgate.netontosight.ai
The versatility of the naphthofuran structure allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. researchgate.netresearchgate.net Researchers have explored these derivatives for various applications, including their use as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netontosight.ai The ability to introduce different functional groups onto the naphthofuran backbone allows for the fine-tuning of its biological activity and physical properties. ontosight.ai
Historical Context and Evolution of Research on Naphtho[2,3-b]furan-4,9-diol and Related Scaffolds
Historically, research into naphthofuran derivatives has been driven by their presence in nature and their promising biological activities. researchgate.net Over the past two decades, significant effort has been dedicated to developing synthetic methods for naphtho[2,3-b]furans. researchgate.net Early work often focused on the isolation and structural elucidation of naturally occurring naphthofurans, which laid the groundwork for subsequent synthetic endeavors. researchgate.net
The synthesis of the naphtho[2,3-b]furan-4,9-dione (B1206112) core, a close relative of this compound, has been a particular focus. Traditional methods involved the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with various reagents like chloroacetaldehyde (B151913) or ethenyl methyl sulfone. beilstein-journals.org More recent advancements have introduced more efficient and environmentally friendly approaches. For instance, a visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, offering a green and powerful tool for creating these structures. nih.gov Another innovative method involves a palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones without the need for wasteful oxidants. rsc.org
The evolution of synthetic strategies highlights a continuous drive towards greater efficiency, broader substrate scope, and improved environmental credentials. These advancements have been crucial in expanding the library of available naphthofuran derivatives for biological evaluation.
Overview of Current Academic Research Frontiers
Current research on this compound and its analogs is vibrant and multifaceted, exploring new synthetic methodologies and biological applications. A significant frontier is the development of novel, efficient, and sustainable synthetic routes. Recent examples include one-pot syntheses and the use of visible-light photocatalysis to construct the naphthofuran skeleton. nih.govresearchgate.net These methods not only improve the efficiency of synthesis but also align with the principles of green chemistry. nih.gov
The exploration of the biological activities of these compounds remains a major research thrust. Scientists are actively investigating the potential of naphthofuran derivatives as anticancer agents. beilstein-journals.orgnih.gov For example, certain synthetic naphtho[2,3-b]furan-4,9-diones have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Research has shown that some of these compounds can induce apoptosis and generate reactive oxygen species within cancer cells. nih.govresearchgate.net
Furthermore, the unique structural and electronic properties of naphthofurans are being harnessed for applications beyond medicine. The investigation of their photophysical properties and potential use in materials science represents an emerging area of interest. researchgate.net The ability to functionalize the naphthofuran core allows for the tuning of these properties, opening up possibilities for the development of new functional materials. researchgate.net
Interactive Data Tables
Table 1: Selected Naphtho[2,3-b]furan-4,9-dione Derivatives and their Synthetic Yields
This table summarizes the yields of various substituted Naphtho[2,3-b]furan-4,9-dione derivatives synthesized through a visible-light-mediated [3+2] cycloaddition reaction. nih.gov
| Compound | Substituent | Yield (%) | Melting Point (°C) |
| 3e | 2-(4-Bromophenyl) | 65 | 264–266 |
| 3g | 2-(p-Tolyl) | 77 | 260–263 |
| 3h | 2-(4-(Tert-butyl)phenyl) | 79 | 180–182 |
| 3i | 2-(4-Propylphenyl) | 80 | 166–169 |
Table 2: Cytotoxic Activity of Naphtho[2,3-b]furan-4,9-dione Derivatives
This table presents the cytotoxic activity (IC50 values) of selected Naphtho[2,3-b]furan-4,9-dione derivatives against different cancer cell lines. nih.gov
| Compound | Cell Line | IC50 (µM) |
| 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | HL-60 | < 10 |
| 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | NALM-6 | < 10 |
| 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | MCF-7 | < 10 |
Structure
3D Structure
Properties
CAS No. |
645413-89-4 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
benzo[f][1]benzofuran-4,9-diol |
InChI |
InChI=1S/C12H8O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6,13-14H |
InChI Key |
ZLNMFKYGGBXDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=COC3=C2O)O |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 B Furan 4,9 Diol and Its Analogs
Approaches to the Naphtho[2,3-B]furan-4,9-dione (B1206112) System and Related Naphthofurans
The construction of the naphtho[2,3-b]furan-4,9-dione core can be achieved through several synthetic pathways. These methods often utilize readily available starting materials and offer routes to a diverse range of substituted derivatives. Key strategies include condensation and cyclization reactions, photochemical cycloadditions, and palladium-catalyzed couplings.
Condensation and Cyclization Reactions Utilizing 2-Hydroxynaphthalene-1,4-dione
A primary and well-established approach to the synthesis of naphtho[2,3-b]furan-4,9-diones involves the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents that provide the necessary two-carbon unit to form the furan (B31954) ring. beilstein-journals.org
The reaction of 2-hydroxynaphthalene-1,4-dione with ethane-1,2-diol, chloroacetaldehyde (B151913), ethenyl methyl sulfone, or ethenyl acetate (B1210297) represents a direct method for the formation of the naphtho[2,3-b]furan-4,9-dione skeleton. beilstein-journals.org These reactions typically proceed through an initial alkylation or Michael addition at the C-3 position of the naphthoquinone, followed by an intramolecular cyclization and dehydration to afford the furan ring.
Naphtho[2,3-b]furan-4,9-diones bearing a substituent at the 3-position can be synthesized through the interaction of 2-hydroxynaphthalene-1,4-dione with gem-bromonitroalkenes. beilstein-journals.org This reaction provides a versatile route to 3-substituted derivatives. For instance, the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione in methanol (B129727) with potassium acetate yields a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates and the isomeric alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org A simple and efficient protocol has also been developed for the synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones via a domino reaction of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-dione in water. researchgate.net
The Hooker oxidation is a classical method that can be used to shorten the alkyl side chain at the 3-position of a 2-hydroxy-1,4-naphthoquinone (B1674593) by a methylene (B1212753) (CH₂) group. nih.gov This reaction, while not a direct synthesis of the furan ring, is a key transformation in the modification of 3-alkylnaphthoquinones, which are precursors to or derivatives of the target system. nih.gov Fieser's work, which often utilized this method, remains a foundational reference for the synthesis of new antimalarial naphthoquinones. nih.gov
Photochemical and Visible-Light-Mediated [3+2] Cycloaddition Reactions
Modern synthetic chemistry has seen the rise of photochemical methods, which offer green and efficient alternatives to traditional thermal reactions. nih.govnih.govchemrxiv.orgnih.govresearchgate.netresearchgate.net These approaches are particularly useful for constructing five-membered rings through cycloaddition reactions.
A notable development is the visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs. nih.gov This method is praised for its environmentally friendly conditions, excellent regioselectivity, and broad functional group tolerance, providing a powerful tool for creating structural diversity in this class of compounds. nih.gov These reactions can be initiated by photocatalysts like Eosin Y and proceed through a radical pathway. nih.govresearchgate.netresearchgate.net The general strategy of oxidative [3+2] cycloadditions of phenols and alkenes, activated by visible light, has proven applicable to the synthesis of a wide array of dihydrobenzofuran natural products. nih.govnih.gov
Table 1: Examples of Visible-Light-Mediated Cycloaddition Reactions
| Reactants | Product Type | Catalyst/Conditions | Key Features |
| 2-Hydroxy-1,4-naphthoquinones and alkenes | Naphtho[2,3-b]furan-4,9-diones | Visible light, photocatalyst | Green, efficient, excellent regioselectivity |
| Phenols and electron-rich styrenes | Dihydrobenzofurans | Visible light, Ru(bpy)₃²⁺, (NH₄)₂S₂O₈ | Modular, applicable to natural product synthesis |
| Dimedone and chalcone | Tetrahydrobenzofuranone | Visible light, Eosin Y | Metal-free, high atom economy |
| Aromatic aldehydes and 2-benzylidenemalononitriles | 4,5-Dihydrofurans | Visible light, photoredox catalyst | Transition-metal-free, stereoselective |
This table is generated based on data from the text and is for illustrative purposes.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis has become an indispensable tool in organic synthesis, and it has been successfully applied to the construction of the naphtho[2,3-b]furan-4,9-dione system. rsc.orgrsc.orgresearchgate.netresearchgate.net A particularly innovative approach is a palladium-catalyzed reverse hydrogenolysis process. rsc.orgrsc.orgresearchgate.net This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with a variety of olefins, producing a wide range of functionalized naphtho[2,3-b]furan-4,9-diones. rsc.org
A key advantage of this reverse hydrogenolysis is that it proceeds without the need for stoichiometric oxidants or hydrogen acceptors, with hydrogen gas (H₂) being the only byproduct. rsc.org The reaction is catalyzed by commercially available palladium on carbon (Pd/C), making it an intrinsically waste-free and atom-economical process. rsc.orgrsc.org This method is highlighted for its high isolated yields, broad substrate scope, and the use of a simple, recyclable catalyst, suggesting its potential for industrial-scale synthesis. rsc.org
Base-Promoted and Organocatalyzed Methodologies
Base-promoted and organocatalyzed reactions offer alternative and often milder conditions for the synthesis of naphtho[2,3-b]furan-4,9-dione scaffolds, avoiding the use of transition metals.
An efficient, base-catalyzed method has been developed for the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from readily available 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions. researchgate.net A key feature of this methodology is the conversion of a nitro group into an amino functionality without the need for a reducing agent. researchgate.net This reaction proceeds smoothly with good yields and offers a simple procedure under mild conditions. researchgate.net
A practical and efficient strategy for the synthesis of 2-amino-1,4-naphthoquinones involves a t-BuOK-mediated oxidative coupling amination of 1,4-naphthoquinone (B94277) with various amines. nih.gov This transition-metal-free reaction proceeds at room temperature under an air atmosphere and demonstrates excellent functional group compatibility, providing a convenient route to these biologically important compounds in good yields. nih.gov
N-Iodosuccinimide (NIS)-Induced Difunctionalization
An efficient synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through an N-Iodosuccinimide (NIS)-induced difunctionalization of enones with 2-hydroxy-1,4-naphthoquinones. researchgate.net This process involves a sequence of Michael addition, intramolecular oxidative cyclization, and dehydrogenative aromatization, leading to the formation of new C-C and C-O bonds at the α- and β-positions of the enone. researchgate.net This method is compatible with various enones, and the corresponding products are obtained in moderate to excellent yields. researchgate.net
Multicomponent Reactions for Linear Naphtho[2,3-b]furan-4,9-dione Scaffolds
Multicomponent reactions (MCRs) provide a powerful and efficient approach to construct complex molecular scaffolds in a single operation. A regioselective three-component condensation of 2-hydroxy-1,4-naphthoquinone with isocyanides and a variety of aldehydes offers a one-pot access to linear naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net This domino reaction proceeds smoothly in good to excellent yields and has several advantages, including the absence of column chromatography, a simple reaction procedure, and metal-free conditions. researchgate.net Similarly, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, which are structurally related to the furan analogs, have been synthesized through multicomponent reactions employing Domino and Krapcho strategies. nih.gov
Strategies for Dihydronaphthofurans (e.g., Annulation, Intramolecular Transannulation, Wittig, Claisen Rearrangement)
The synthesis of dihydronaphthofurans represents a crucial entry point to the naphtho[2,3-b]furan-4,9-diol scaffold. A variety of powerful synthetic methods have been developed for this purpose. researchgate.netrsc.org
Annulation Reactions: Annulation strategies provide a direct route to dihydronaphthofurans. For instance, the treatment of β-tetralone with Morita–Baylis–Hillman (MBH) acetates derived from trans-β-nitro styrene (B11656) can lead to the formation of dihydronaphthofurans through a [3+2] annulation process. nih.gov This reaction proceeds via a cascade Michael/oxa-Michael pathway. nih.gov Silver trifluoroacetate (B77799) (AgTFA) has been shown to catalyze the annulation of ortho-carbonylarylacetylenols to yield 2,3-dihydronaphtho[2,3-b]furans. researchgate.net
Intramolecular Transannulation: Intramolecular transannulation offers an elegant approach to constructing the dihydronaphthofuran ring system. A notable example involves the silver triflate (AgOTf) catalyzed transannulation of ((2-alkynyl)aryl)cyclopropyl ketones, which furnishes 2,3-dihydronaphtho[1,2-b]furans in good yields. rsc.org
Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, has been adapted for the preparation of naphthofuran precursors. researchgate.netrsc.org While direct application to the diol itself is less common, the reaction of an appropriate phosphonium (B103445) ylide with a suitably functionalized naphthoquinone or a precursor aldehyde can be a key step in a multi-step synthesis of dihydronaphthofuran derivatives. researchgate.netpsu.edu
Claisen Rearrangement: The Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement, is a valuable tool for the synthesis of dihydronaphthofurans. beilstein-journals.org Heating allyl naphthyl ethers in the presence of a base can induce a Claisen rearrangement followed by cyclization to afford 2,3-dihydronaphtho[1,2-b]furan derivatives. rsc.org A diphenyl-diselenide-mediated domino Claisen-type rearrangement/cyclization of propargylic aryl ethers has also been developed to produce naphthofuran-2-carboxaldehydes. researchgate.net
Synthetic Routes via Phthalide (B148349) and Directed Ortho-Metalation
Phthalide Annulation: The phthalide annulation strategy is a well-established method for constructing the naphtho[2,3-b]furan-4,9-dione core. This approach typically involves the reaction of a phthalide derivative with a suitable Michael acceptor. A directed ortho-metalation based route can be employed to synthesize the required phthalide precursors, which are then used to prepare C-2 substituted and unsubstituted naphtho[2,3-b]furan-4,9-quinones.
Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org In the context of naphthofuran synthesis, a directing group, such as an amide or a methoxy (B1213986) group, on a naphthalene (B1677914) precursor can direct lithiation to the ortho position. rsc.org The resulting aryllithium species can then react with an electrophile to introduce a substituent, which can be further elaborated to form the furan ring. This strategy has been successfully applied to the synthesis of functionalized 3H-naphtho[2,1-b]pyrans, which are valuable intermediates.
Synthesis of this compound Derivatives and Analogs
The functionalization of the this compound core is crucial for modulating its biological activity and physical properties. Various synthetic methods have been developed to introduce a wide range of substituents.
Introduction of Aromatic and Aliphatic Substituents
The introduction of aromatic and aliphatic groups onto the naphthofuran skeleton can be achieved through several methods. A common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with various aldehydes in the presence of an acid catalyst. nih.gov For example, condensation with butanal, propanal, and hexanal (B45976) leads to the formation of 2-alkyl-substituted naphtho[2,3-b]furan-4,9-diones. nih.gov
Palladium-catalyzed cross-coupling reactions are also instrumental in introducing aryl and alkyl substituents. Furthermore, a one-pot synthesis involving the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone provides a versatile route to 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. A visible-light-mediated [3+2] cycloaddition reaction has also been developed for the synthesis of various naphtho[2,3-b]furan-4,9-diones with good functional group tolerance. nih.gov
| Compound Name | Substituent(s) | Synthetic Method |
| 2-Methylnaphtho[2,3-b]furan-4,9-dione | 2-Methyl | Condensation of 2-hydroxynaphthalene-1,4-dione with propanal |
| 2-Ethylnaphtho[2,3-b]furan-4,9-dione | 2-Ethyl | Condensation of 2-hydroxynaphthalene-1,4-dione with butanal |
| 2-Butylnaphtho[2,3-b]furan-4,9-dione | 2-Butyl | Condensation of 2-hydroxynaphthalene-1,4-dione with hexanal |
| 3-Phenylnaphtho[2,3-b]furan-4,9-diones | 3-Phenyl | Domino reaction of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-dione |
Synthesis of Halogenated and Nitro Derivatives
Halogenated and nitro derivatives of this compound are important for structure-activity relationship studies.
Halogenated Derivatives: Halogen atoms can be introduced at various positions of the naphthofuran ring system. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with nitrocyclohexane (B1678964) can yield 2-chloro-3-(1-nitrocyclohexyl)-1,4-naphthoquinone, which can be a precursor to halogenated naphthofurans.
Nitro Derivatives: The synthesis of nitro-substituted naphthofurans can be achieved through the reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes. researchgate.net An efficient method for the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone and β-nitrostyrenes involves a domino reaction where the nitro group is converted to an amino group in the process. researchgate.net Additionally, the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione provides a route to dihydronaphthofuran-3-carboxylates that can contain a nitro group precursor.
| Compound Name | Substituent(s) | Synthetic Method |
| 2-Chloro-3-(1-nitrocyclohexyl)-1,4-naphthoquinone | 2-Chloro, 3-(1-nitrocyclohexyl) | Reaction of 2,3-dichloro-1,4-naphthoquinone with nitrocyclohexane |
| Alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate | 3-Alkoxycarbonyl | Reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione |
Preparation of Naphthofuran-Phosphonate Hybrid Molecules
The synthesis of hybrid molecules that combine the naphthofuran scaffold with a phosphonate (B1237965) moiety has emerged as a strategy to develop new compounds with potential therapeutic applications. An efficient and general synthesis of substituted 3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-diones has been reported. This method integrates the natural 1,4-naphthalenedione scaffold with the phosphonate group, leading to novel hybrid molecules. The synthesis of nucleoside phosphonate prodrugs often involves the coupling of a phosphoramidite (B1245037) intermediate with a nucleoside followed by oxidation.
Generation of Dihydro and Reduced Forms (e.g., Dihydronaphtho[2,3-b]furan-4,9-diols)
The synthesis of dihydro and other reduced forms of this compound is significant as these compounds often exhibit distinct biological activities compared to their fully aromatic counterparts. As discussed in section 3.1.7, numerous methods are available for the direct synthesis of dihydronaphthofurans. researchgate.netrsc.org
Furthermore, a visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of both naphtho[2,3-b]furan-4,9-diones and their dihydronaphtho[2,3-b]furan-4,9-dione analogs. nih.gov A palladium-catalyzed reverse hydrogenolysis process has also been reported for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and olefins. researchgate.net
| Compound Name | Parent Compound | Synthetic Method |
| Dihydronaphtho[2,3-b]furan-4,9-diones | Naphtho[2,3-b]furan-4,9-dione | Visible-light-mediated [3+2] cycloaddition nih.gov |
| 2,3-Dihydronaphtho[1,2-b]furans | Naphtho[1,2-b]furan | Intramolecular transannulation of ((2-alkynyl)aryl)cyclopropyl ketones rsc.org |
| 2,3-Dihydronaphtho[2,3-b]furans | Naphtho[2,3-b]furan | AgTFA catalyzed annulation of ortho-carbonylarylacetylenols researchgate.net |
Spectroscopic and Advanced Analytical Characterization of Naphtho 2,3 B Furan 4,9 Diol Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of Naphtho[2,3-b]furan-4,9-diol scaffolds, offering unparalleled insight into the structural details of these molecules.
One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for determining the basic structural connectivity of this compound derivatives.
¹H NMR spectra provide crucial information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For instance, in the analysis of various Naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, the chemical shifts (δ) of aromatic and furan (B31954) ring protons provide initial clues to the substitution pattern. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. In the study of Naphtho[2,1-b]furan derivatives, the signals for carbonyl, aromatic, and furan carbons are distinctly observed, aiding in the confirmation of the core structure. researchgate.netmdpi.com
The following table presents typical ¹H and ¹³C NMR data for a representative Naphtho[2,3-b]furan-4,9-dione derivative.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.11 (s) | - |
| H-5, H-8 | 8.16-8.21 (m) | - |
| H-6, H-7 | 7.72-7.77 (m) | - |
| C-2 | - | 102.3 |
| C-3 | - | 160.6 |
| C-3a | - | 126.9 |
| C-4 | - | 180.9 |
| C-5 | - | 133.5 |
| C-6 | - | 133.9 |
| C-7 | - | 134.7 |
| C-8 | - | 132.9 |
| C-8a | - | 126.8 |
| C-9 | - | 172.9 |
| C-9a | - | 132.5 |
Data for 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione. nih.gov
For more complex this compound scaffolds, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and elucidating stereochemistry.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecular structure. It is instrumental in tracing out the connectivity within the aromatic and furan rings. weizmann.ac.ilyoutube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). By mapping proton signals to their attached carbons, they provide a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the connections between quaternary carbons (which have no attached protons) and other parts of the molecule, thereby piecing together the complete carbon skeleton. youtube.comresearchgate.netnih.gov For example, HMBC correlations can definitively place substituents on the naphthoquinone or furan rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is vital for determining the stereochemistry and three-dimensional conformation of the molecule. For instance, it can be used to establish the relative orientation of substituents on the furan ring or the stereochemistry at chiral centers. weizmann.ac.ilresearchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, a crucial step in the identification of new this compound derivatives. nih.govnih.gov For example, the calculated exact mass for C₁₉H₁₃O₃ [M+H]⁺ is 289.0859, and an HRMS measurement of 289.0861 confirms this elemental composition. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many this compound derivatives. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This technique often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. nih.govnih.gov ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. nih.gov
| Compound | Ionization Mode | Observed m/z | Formula |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | ESI (+) | 275.0703 [M+H]⁺ | C₁₈H₁₁O₃ |
| 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | ESI (+) | 289.0861 [M+H]⁺ | C₁₉H₁₃O₃ |
| 2-(Aminomethyl)naphtho[2,3-b]furan-4,9-dione | ESI (+) | 228.0655 [M+H]⁺ | C₁₃H₁₀NO₃ |
Representative ESI-MS data for synthesized Naphtho[2,3-b]furan-4,9-diones. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many this compound derivatives may require derivatization to increase their volatility for GC analysis, this method can provide excellent separation of complex mixtures and detailed mass spectral data. chromatographyonline.comresearchgate.net The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that can serve as a "fingerprint" for a particular compound, aiding in its identification by comparison with spectral libraries. nih.gov For certain furan derivatives, GC-MS has been shown to be an effective analytical method. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The resulting spectrum provides a unique "fingerprint" based on the vibrational modes (stretching, bending, etc.) of the molecule's constituent bonds. nih.gov For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features.
The analysis of the this compound scaffold would reveal characteristic vibrational frequencies. The hydroxyl (-OH) groups are expected to produce a broad and strong absorption band in the high-frequency region of the spectrum. The aromatic C-H stretching vibrations of the naphthyl ring system typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings and the furan ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations associated with the furan ether linkage and the phenolic hydroxyl groups are expected in the 1300-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and appear below 900 cm⁻¹.
Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which are then compared with experimental data to provide a more detailed and accurate assignment of the spectral bands. researchgate.netiosrjournals.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretching (phenolic) | 3500 - 3200 | Strong, Broad |
| C-H Stretching (aromatic) | 3100 - 3000 | Medium to Weak |
| C=O Stretching (quinone) | 1680 - 1630 | Strong |
| C=C Stretching (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretching (ether & phenol) | 1260 - 1000 | Strong |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. This technique has been applied to various derivatives of naphthofuran, revealing key structural details. researchgate.netresearchgate.netnih.gov
For this compound, XRD analysis would be expected to confirm the planarity of the fused ring system. Studies on similar polycyclic aromatic systems, such as benzo[f]naphtho[2,3-b]phosphoindole, have shown that the pentacyclic ring is nearly planar. nih.gov The analysis would provide precise bond lengths, bond angles, and torsion angles. For instance, the C-C bond lengths within the benzene (B151609) rings would exhibit values characteristic of aromatic systems, while the C-O and C=O bond lengths would align with standard values for furan and quinone moieties, respectively.
The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which play a crucial role in the packing of the molecules in the crystal lattice. The unit cell parameters (a, b, c, α, β, γ) and the space group would be determined, providing a complete description of the crystal's symmetry and repeating structure.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (example) |
| a (Å) | 7 - 10 |
| b (Å) | 5 - 8 |
| c (Å) | 10 - 15 |
| α, γ (°) | 90 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state.
The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands, characteristic of its extended π-conjugated system. These bands arise from π→π* and n→π* electronic transitions. The presence of the naphthoquinone core fused with the furan ring leads to absorption in both the UV and visible regions. nih.gov
Derivatives of the related naphtho[2,3-d]thiazole-4,9-dione (B78148) scaffold exhibit absorption maxima (λmax) that are sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov Similar behavior could be anticipated for this compound, where polar solvents might cause a shift in the absorption bands. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the electronic properties and shift the absorption maxima, often due to intramolecular charge transfer (ICT) phenomena. nih.gov
Fluorescence is also a characteristic property of many polycyclic aromatic compounds. Naphthofuran derivatives have been shown to be fluorescent, emitting light in the visible region upon excitation at an appropriate UV wavelength. nih.govresearchgate.net The fluorescence spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are important photophysical parameters that can be determined.
Table 3: Representative Photophysical Data for this compound Analogs
| Compound Type | Absorption λmax (nm) | Emission λem (nm) | Key Observation | Reference |
|---|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione derivative | 392 - 396 | ~440 - 490 | Bathochromic shift with extended conjugation. | nih.gov |
Biological Activity Research and Mechanistic Insights for Naphtho 2,3 B Furan 4,9 Diol and Derivatives in Vitro Studies
Anti-Cancer Activity Investigations
Cytotoxicity Screening against Various Cancer Cell Lines (e.g., Leukemia, Breast Adenocarcinoma, HepG2, KB, U937, HL-60)
Naphtho[2,3-b]furan-4,9-dione (B1206112) and its derivatives have been the subject of numerous studies to evaluate their cytotoxic potential against a range of human cancer cell lines. The core structure is a key determinant of this activity, with various substitutions significantly influencing potency and selectivity.
A study involving thirty-nine different naphtho[2,3-b]furan-4,9-diones and related compounds tested their effects on human oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60) cells. nih.gov It was found that 2-acetylnaphtho[2,3-b]furan-4,9-dione was highly cytotoxic to both tumor and normal cells, indicating low tumor specificity. nih.gov However, introducing specific groups such as phenoxy, isopropylamino, or 2-methylpiperidino at the 2-position resulted in compounds with significantly greater tumor-specificity. nih.gov
In another investigation focused on human oral cancer (KB) cells, the parent naphtho[2,3-b]furan-4,9-dione and most of its 2-substituted derivatives showed cytotoxic activity. nih.gov Notably, 2-formylnaphtho[2,3-b]furan-4,9-dione demonstrated particularly potent activity, with an ED50 of 0.09 µg/mL. nih.gov Conversely, related compounds like 2-(3-furanoyl)benzoic acids and 1,4-naphthoquinones were inactive. nih.gov
Hybrid molecules incorporating the naphtho[2,3-b]furan-4,9-dione scaffold with a phosphonate (B1237965) moiety have also been synthesized and evaluated. These compounds generally exhibited high cytotoxic activity (IC50 values below 10 µM) against leukemia cell lines HL-60 and NALM-6, as well as the breast adenocarcinoma cell line MCF-7. nih.gov
Below is an interactive table summarizing the cytotoxic activities of selected Naphtho[2,3-b]furan-4,9-diol derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|
Mechanistic Studies on Cellular Pathways (e.g., DNA Damage Induction, Apoptosis)
Research into the mechanisms of action for cytotoxic naphtho[2,3-b]furan-4,9-diones reveals their ability to interfere with critical cellular processes, leading to cell death. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death.
Certain derivatives with high tumor-specificity were shown to activate caspase-3, caspase-8, and caspase-9 in HSC-2 and HL-60 cells. nih.gov Caspase activation is a hallmark of apoptosis. However, these compounds did not cause significant internucleosomal DNA fragmentation in HSC-2 and HSC-4 cells, and only slight fragmentation in HL-60 cells, suggesting that they may trigger early apoptotic events without completing the entire classical apoptotic cascade in some cell lines. nih.gov One derivative was observed to induce the production of annexin-positive cells, another early marker of apoptosis. nih.gov
A highly potent hybrid molecule, 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione, was found to inhibit cell proliferation, generate DNA damage, and induce apoptosis in both HL-60 and MCF-7 cells. nih.gov The proposed mechanism for its cytotoxic effects involved the generation of intracellular reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential, which are key events in the intrinsic pathway of apoptosis. nih.gov
Evaluation of Enzyme Inhibition relevant to Cancer (e.g., Tyrosine Kinases, GSK-3β, PTP1B)
The anti-cancer activity of this compound derivatives is also linked to their ability to inhibit specific enzymes that play crucial roles in cancer cell signaling and survival.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is recognized as a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for both diabetes and cancer. Novel 11-arylbenzo[b]naphtho[2,3-d]furans, which are structurally related to naphtho[2,3-b]furan-4,9-diols, have been identified as inhibitors of PTP1B. nih.gov The search for PTP1B inhibitors from natural sources has highlighted the potential of various molecular scaffolds to target this enzyme. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): A new isopyrrolonaphthoquinone, a compound class related to the naphtho[2,3-b]furan-4,9-dione core structure, was isolated from a marine fungus and demonstrated inhibitory activity against GSK-3β. researchgate.net GSK-3β is implicated in numerous cellular processes, including proliferation and apoptosis, and is a target of interest in cancer therapy.
Tyrosine Kinases: While direct inhibition of a specific tyrosine kinase by a this compound derivative is not explicitly detailed in the provided sources, the inhibition of PTP1B is highly relevant. nih.gov PTPs and protein tyrosine kinases (PTKs) work in opposition to control the phosphorylation state of proteins. By inhibiting a phosphatase like PTP1B, these compounds can alter the phosphorylation status of key signaling proteins, thereby affecting pathways regulated by tyrosine kinases.
Anti-Microbial Properties
Antibacterial Activity (Gram-Positive, Gram-Negative Bacteria, Methicillin-Resistant Staphylococcus aureus (MRSA))
Naphtho[2,3-b]furan-4,9-dione and its analogs have demonstrated significant potential as antimicrobial agents, particularly against resilient bacterial strains.
The furanonaphthoquinone derivative, naphtho[2,3-b]furan-4,9-dione (N23D), was examined for its activity against drug-resistant Staphylococcus aureus. It showed a minimum inhibitory concentration (MIC) of 39 µM against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Another isomer, Naphtho[1,2-b]furan-4,5-dione (N12D), was even more potent, with MIC values ranging from 4.9 to 9.8 µM against MRSA. nih.gov The antibacterial mechanism for N12D is suggested to involve damage to the bacterial wall and membrane. nih.gov
Derivatives of the related naphtho[2,3-d]thiazole-4,9-dione (B78148) scaffold have also been synthesized and tested. One such compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), showed notable antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. nih.gov The general class of naphthofurans has been associated with broad antibacterial properties. researchgate.net
Below is an interactive table summarizing the antibacterial activity of selected compounds.
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
|---|
Antifungal Activity
In addition to their antibacterial effects, compounds based on the naphthofuran skeleton are associated with antifungal activity. researchgate.net The broad spectrum of biological activities attributed to this class of compounds includes action against various fungi. nih.gov While specific data on the antifungal potency of this compound itself is limited in the provided sources, the general class of naphtho[2,3-b]furan-4,9-diones and related compounds are recognized for these properties. nih.govresearchgate.net
Antiviral Activity (e.g., Japanese Encephalitis Virus, Vero cells)
Research into furanonaphthoquinone derivatives has revealed significant antiviral properties, particularly against the Japanese Encephalitis Virus (JEV). nih.gov Although a widely used vaccine for JEV exists, there remains a need for effective antiviral drugs to treat the disease. nih.govnih.gov In vitro studies using Vero cells, a continuous cell line derived from the kidney of an African green monkey, have been instrumental in identifying the antiviral potential of these compounds.
Several derivatives of naphtho[2,3-b]furan-4,9-dione have demonstrated inhibitory effects on JEV replication. nih.gov Among the tested compounds, 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) exhibited the most potent antiviral activity. nih.gov Other active analogues include the 2-(1-hydroxyethyl)-, 5- (or 8)-hydroxy-, and 2-methyl-5- (or 8)-hydroxy- derivatives of naphtho[2,3-b]furan-4,9-dione. nih.govnih.gov
The mechanism of this antiviral action involves the inhibition of viral synthesis. nih.gov In the presence of 3 µg/ml of FNQ3, the yield of JEV in Vero cells was reduced to 10% of the control level 24 hours after infection. nih.gov Further analysis through Western and Northern blotting showed that FNQ3 treatment inhibited the expression of viral proteins, such as the E (envelope) and NS3 proteins, and also suppressed the production of viral RNA. nih.gov These findings suggest that the compound directly interferes with the JEV replication cycle by blocking the synthesis of essential viral components. nih.govnih.gov
Table 1: Antiviral Activity of Naphtho[2,3-b]furan-4,9-dione Derivatives against JEV Interactive table: Click on headers to sort.
| Compound | Relative Antiviral Activity | Mechanism of Action |
|---|---|---|
| 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) | Highest activity observed. nih.gov | Inhibits viral RNA and protein synthesis. nih.gov |
| 2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-dione | Active. nih.govnih.gov | Inhibits replication. nih.gov |
| 5(or 8)-hydroxy-naphtho[2,3-b]furan-4,9-dione | Active. nih.gov | Not specified. |
Investigations into Bactericidal and Bacteriostatic Modes of Action
The antibacterial effects of drug compounds are generally categorized as either bactericidal, meaning they directly kill the bacteria, or bacteriostatic, meaning they inhibit bacterial growth and reproduction. nih.gov This distinction is often determined by comparing the minimum inhibitory concentration (MIC), the lowest concentration to inhibit visible growth, with the minimum bactericidal concentration (MBC), the lowest concentration to kill ≥99.9% of the initial bacterial inoculum. nih.gov A compound is typically considered bactericidal if the MBC/MIC ratio is ≤4. nih.gov
In the context of furanonaphthoquinones, studies have examined the activity of Naphtho[2,3-b]furan-4,9-dione (N23D) and its isomer, Naphtho[1,2-b]furan-4,5-dione (N12D), against drug-resistant Staphylococcus aureus. nih.gov Research demonstrated that N23D has a minimum inhibitory concentration (MIC) of 39 μM against methicillin-resistant S. aureus (MRSA). nih.gov Its isomer, N12D, was found to be more potent. nih.gov The proposed antibacterial mechanisms for these types of compounds include damage to the bacterial cell wall or membrane and disruption of key metabolic pathways like gluconeogenesis and the tricarboxylic acid (TCA) cycle. nih.gov
Anti-Inflammatory and Antioxidant Activity Studies
Derivatives of naphthoquinones are recognized for their anti-inflammatory and antioxidant properties. enpress-publisher.comnih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. enpress-publisher.com Compounds that can mitigate inflammatory processes and oxidative stress are of significant therapeutic interest. mdpi.com Studies on various naphthoquinone derivatives, including those with the naphtho[2,3-b]furan-4,9-dione skeleton, have confirmed their ability to inhibit inflammatory pathways in cellular models. enpress-publisher.comnih.gov
Modulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production
A key mechanism underlying the anti-inflammatory effects of naphtho[2,3-b]furan-4,9-dione derivatives is their ability to modulate inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7) have been pivotal in elucidating this activity. enpress-publisher.comnih.gov When stimulated with LPS, macrophages produce high levels of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of the inflammatory response, through the action of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. enpress-publisher.comnih.gov
Synthetic derivatives of naphtho[2,3-b]furan-4,9-dione have been shown to effectively suppress the production of both NO and PGE2 in these activated macrophages. enpress-publisher.com This inhibitory action suggests that the compounds interfere with the iNOS and COX-2 inflammatory pathways. enpress-publisher.comnih.gov Furthermore, some derivatives have demonstrated the ability to reduce the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), indicating a broad-spectrum anti-inflammatory effect at the transcriptional level. nih.gov
Anti-Parasitic Activity
Trypanocidal Activity and Target Identification
Naphthofuranquinones, which are derivatives of this compound, have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govresearchgate.net This activity is particularly relevant as T. cruzi possesses a unique thiol metabolism centered on the enzyme trypanothione (B104310) reductase (TR), which has no direct human counterpart. nih.govresearchgate.net This makes TR a prime target for the development of selective anti-parasitic drugs. nih.gov
Several synthetic and natural naphthofuranquinones have been evaluated for their trypanocidal effects. nih.govresearchgate.net Studies have identified that compounds like 2-(1-hydroxyethyl)-6-methoxy-naphtho[2,3-b]furan-4,9-quinone and 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-quinone are among the most active against epimastigote forms of T. cruzi. nih.govresearchgate.net
The mechanism of action for many of these compounds is linked to the inhibition of trypanothione reductase. nih.gov For instance, the related compound 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone was found to inhibit TR enzyme activity by 87% at a concentration of 100 µM. nih.gov The redox properties of the quinone structure are crucial for this activity, allowing the compounds to act as redox cycling agents that can generate oxidative stress within the parasite, a vulnerability of T. cruzi. nih.govresearchgate.netscielo.org.co
Table 2: Trypanocidal Activity of Selected Naphthofuranquinone Derivatives Interactive table: Click on headers to sort.
| Compound | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| 2-(1-hydroxyethyl)-6-methoxy-naphtho[2,3-b]furan-4,9-quinone | T. cruzi epimastigotes | High activity. nih.govresearchgate.net |
| 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-quinone | T. cruzi epimastigotes | High activity. nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For naphtho[2,3-b]furan-4,9-dione derivatives, several key structural features have been correlated with their various biological effects.
Antiviral Activity: In studies against JEV, the presence of a small alkyl group, specifically a methyl group at the 2-position of the furan (B31954) ring, as seen in 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3), resulted in the highest antiviral potency. nih.gov
Anti-inflammatory Activity: Research on the inhibition of NO production has shown that increasing the length of the alkyl chain at the 2-position of the furan ring does not lead to significant changes in activity. enpress-publisher.com However, the integrity of the furan ring is critical; the bioisosteric replacement of the furan's oxygen atom with nitrogen to form an indolenaphthoquinone derivative was found to be detrimental to its anti-inflammatory activity. enpress-publisher.com
Trypanocidal Activity: For activity against T. cruzi, substituents that alter the redox potential of the quinone ring are considered important. nih.gov Furthermore, the introduction of side chains that are positively charged at physiological pH has been identified as a key factor for lead compounds targeting trypanothione reductase. nih.gov The replacement of the benzene (B151609) ring with a pyridine (B92270) ring has also been shown to increase trypanocidal activity. nih.gov
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of naphtho[2,3-b]furan-4,9-dione derivatives is significantly influenced by the nature and position of substituents on the core ring system. In vitro studies have demonstrated that modifications to the furan and naphthoquinone rings can modulate potency and selectivity against various biological targets.
One area of investigation has been the inhibition of protein kinase CK2, a key enzyme implicated in cancer. A study exploring a series of naphtho[2,3-b]furan-4,9-dione derivatives identified a potent inhibitor of CK2. nih.govnih.gov Specifically, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide demonstrated an IC50 value of 2.33 µM against this enzyme. nih.gov In the same study, a total of four naphtho[2,3-b]furan-4,9-dione derivatives were evaluated, and all were found to decrease cell viability by over 60% after 24 hours of incubation at a concentration of 10 µM. nih.gov This highlights the general cytotoxic potential of this class of compounds.
While not furan-based, research on the closely related 2-amino-naphtho[2,3-b]thiophene-4,9-dione scaffold provides valuable insights into structure-activity relationships that are likely translatable. A series of fifteen substituted derivatives were synthesized and evaluated for their anticancer activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Compound 4a from this series emerged as a lead compound, inducing dose-dependent inhibition of cell viability, cell cycle arrest, and apoptosis. nih.gov Mechanistic studies revealed that this compound suppressed the phosphorylation of Akt at Ser473, a critical node in the pro-survival PI3K/Akt signaling pathway. nih.gov
Further illustrating the impact of substituent variation, a study on 2-arylnaphtho[2,3-d]oxazole-4,9-diones, another related heterocyclic system, demonstrated that the position of a chloro substituent on the 2-aryl ring significantly affected cytotoxicity against prostate cancer cell lines. nih.gov The meta-substituted derivative, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, exhibited the most potent activity. nih.gov
Table 1: In Vitro Biological Activity of Selected Naphtho[2,3-b]furan-4,9-dione and Related Derivatives
| Compound | Core Scaffold | Key Substituents | Biological Target/Cell Line | Activity | Reference |
|---|---|---|---|---|---|
| N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | Naphtho[2,3-b]furan-4,9-dione | 2-methyl, 3-(N-isopentyl)carboxamide | Protein Kinase CK2 | IC50 = 2.33 µM | nih.gov |
| Compound 4a | 2-Amino-naphtho[2,3-b]thiophene-4,9-dione | Substituted 2-amino group | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent inhibition of cell viability, induction of apoptosis | nih.gov |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | Naphtho[2,3-d]oxazole-4,9-dione | 2-(3-Chlorophenyl) | LNCaP and PC3 (Prostate Cancer) | IC50 = 0.03 µM (LNCaP), 0.08 µM (PC3) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
To better understand the relationship between the chemical structure of naphtho[2,3-b]furan-4,9-dione derivatives and their biological activity, and to guide the design of more potent compounds, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling.
In one notable study, a QSAR model was initially developed based on a series of 30 indeno[1,2-b]indole (B1252910) inhibitors of protein kinase CK2. nih.gov This validated model was then used to predict the inhibitory activity of a library of 25 naphtho[2,3-b]furan-4,9-dione derivatives that had been identified as potential CK2 inhibitors through in silico screening. nih.gov The QSAR predictions, coupled with docking studies, indicated that many of these furan-based compounds were likely to be highly active. nih.gov This computational screening led to the subsequent in vitro testing of four selected candidates, confirming the utility of the QSAR model in identifying promising hits. nih.govnih.gov
Another QSAR study focused on a broader set of 57 naphthoquinone derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a pathogenic factor. brieflands.com This study utilized multivariate regression (MLR) and artificial neural networks (ANN) to build predictive models. brieflands.com By analyzing various chemical descriptors, the researchers were able to establish a quantitative relationship between the structural features of the naphthoquinone derivatives and their IDO1 inhibitory activity. brieflands.com Such models are invaluable for interpreting the activity of compounds and for designing new derivatives with enhanced potency. brieflands.com
These examples underscore the power of QSAR as a tool in the study of naphtho[2,3-b]furan-4,9-diols and related compounds. By correlating structural descriptors with biological data, QSAR models facilitate a deeper understanding of structure-activity landscapes and accelerate the discovery of novel, highly active compounds.
Future Research Directions and Potential Academic Applications
Development of Novel and Green Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, the oxidized form of Naphtho[2,3-b]furan-4,9-diol, is a significant area of research. These diones are important precursors and share the core naphthofuran scaffold.
Recent advancements include a palladium-catalyzed reverse hydrogenolysis process. rsc.org This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones. A key advantage of this process is that it is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it an intrinsically waste-free approach. rsc.org
Another green chemistry approach involves a visible-light-mediated [3+2] cycloaddition reaction. nih.gov This method synthesizes naphtho[2,3-b]furan-4,9-diones and their dihydrogenated counterparts under environmentally friendly conditions, delivering good yields and demonstrating excellent regioselectivity and functional group tolerance. nih.gov This photochemical process offers a powerful and efficient means to diversify the structural landscape of these compounds for drug discovery. nih.gov
Traditional multi-step synthetic routes are also being refined. ontosight.aiscirp.org These often involve cyclization and substitution reactions where the choice of reagents and conditions significantly impacts the final product's yield and purity. ontosight.ai For instance, the interaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione in the presence of potassium acetate (B1210297) yields a mixture of naphthofuran carboxylates. beilstein-journals.org
Exploration of Under-Investigated Naphthofuran Structural Variants
Researchers are actively exploring a wide range of naphthofuran structural variants to unlock new biological activities. ontosight.ai The core naphthofuran structure, a fusion of a naphthalene (B1677914) ring with a furan (B31954) ring, allows for diverse substitutions, leading to a vast chemical space for investigation. researchgate.netresearchgate.net
One area of interest is the synthesis of naphthofuran derivatives fused with other heterocyclic rings, such as thiazole. researchgate.net These novel compounds have shown promise in various pharmacological applications. The introduction of different substituents on the three rings of the characteristic tricyclic naphtho[2,3-c]furan-4,9-dione skeleton is another avenue of exploration. researchgate.net
The synthesis of butterfly-shaped expanded naphthofuran derivatives has also been achieved, with studies focusing on the optical properties influenced by the dihedral angle between adjacent dinaphthofuran rings. acs.org Furthermore, the development of synthetic routes to functionalized furan derivatives that can be transformed into naphthofuran structures continues to be an active area of research. scirp.orgresearchgate.net
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
Understanding the precise molecular mechanisms behind the biological activities of naphthofuran derivatives is crucial for their development as therapeutic agents. A significant focus of this research is on their potential as anticancer agents. zenodo.org
Studies have investigated the tumor-specific cytotoxicity of naphtho[2,3-b]furan-4,9-diones. nih.gov Research has shown that certain derivatives can induce early apoptotic markers in oral squamous cell carcinoma cell lines, though not necessarily leading to caspase activation and DNA fragmentation. nih.gov The introduction of specific functional groups, such as phenoxy, isopropylamino, or 2-methylpiperidino at the 2-position of the naphtho[2,3-b]furan-4,9-dione (B1206112) core, has been found to enhance tumor-specificity. nih.gov
Other research has focused on the role of naphthofuran derivatives as activators of Silent Information Regulator 1 (SIRT1), a protein linked to diabetic nephropathy. nih.govresearchgate.net Specific derivatives have been shown to resist high glucose-induced apoptosis in kidney cells by activating SIRT1 and deacetylating p53. nih.gov These compounds also appear to alleviate inflammation through the SIRT1/NF-κB (p65) pathway. nih.govresearchgate.net
Integration of Computational Design for Targeted Naphthofuran Derivatives
Computational design and virtual screening are becoming indispensable tools for discovering and optimizing novel naphthofuran derivatives with specific biological targets. nih.gov Structure-based and ligand-based approaches are being employed to identify promising lead compounds.
For example, in the search for SIRT1 activators, virtual screening of a compound database led to the identification of a lead naphthofuran derivative. nih.govresearchgate.net Based on this lead, a series of new analogues were designed and synthesized, resulting in compounds with potent SIRT1 activation effects, comparable to known activators. nih.govresearchgate.net This highlights the power of combining computational design with experimental validation to accelerate the discovery of new drug candidates. nih.gov
Quantitative structure-activity relationship (QSAR) analysis is also being used to predict the cytotoxic activity of naphtho[2,3-b]furan-4,9-diones. nih.gov This involves using theoretical calculations of properties like frontier molecular orbitals, dipole moments, and hydrophobicity to correlate with biological activity. nih.gov
Application of Naphthofuran Scaffolds in Material Science and Organic Electronics Research
The unique structural and electronic properties of naphthofuran scaffolds make them promising candidates for applications in material science and organic electronics. The aromatic and heterocyclic nature of the naphthofuran core suggests potential use as advanced hole transport materials and photosensitizers. google.com
Research in this area is exploring the synthesis of various naphthofuran derivatives and characterizing their optical and electronic properties. acs.org For instance, the construction of dinaphtho[2,1-b;2′,3′-d]furan-6-ol has led to a variety of butterfly-shaped derivatives whose optical properties are being investigated. acs.org
The development of degradable electronic scaffolds for tissue engineering also presents a potential, albeit more indirect, application area. nih.gov While not directly using naphthofurans, the principles of creating biocompatible and functional scaffolds could be applied to naphthofuran-based materials if they exhibit suitable properties. The goal is to create materials that can support tissue regeneration while providing electronic functionality, such as sensing and stimulation. nih.gov
Interdisciplinary Approaches in Medicinal Chemistry and Chemical Biology
The study of this compound and its derivatives thrives on the collaboration between medicinal chemistry and chemical biology. This interdisciplinary approach is essential for translating basic chemical synthesis into tangible therapeutic applications. researchgate.netresearchgate.net
Medicinal chemists focus on designing and synthesizing novel naphthofuran analogues with improved potency and selectivity. eurjchem.comresearchgate.net This involves creating libraries of compounds with diverse structural modifications. researchgate.net
Chemical biologists then evaluate the biological activities of these compounds, elucidating their mechanisms of action and identifying their cellular targets. ontosight.aiscilit.com This synergistic relationship allows for a feedback loop where biological data informs the design of the next generation of compounds. For example, the discovery that certain naphthofuran derivatives exhibit antibacterial and antifungal activity has spurred further synthesis and evaluation of related compounds. researchgate.net
Q & A
Q. What are the established synthetic routes for Naphtho[2,3-b]furan-4,9-dione derivatives?
- Methodological Answer : Two primary synthetic strategies are documented:
- Palladium-Catalyzed Reverse Hydrogenolysis : 2-Hydroxy-1,4-naphthoquinones are coupled with olefins using Pd/C as a catalyst, producing naphtho[2,3-b]furan-4,9-diones and H₂ gas under oxidant-free conditions .
- Visible-Light-Mediated [3+2] Cycloaddition : 2-Hydroxy-1,4-naphthoquinones react with phenylacetylenes under blue light (460 nm) without catalysts or metals, yielding derivatives with >70% efficiency and excellent regioselectivity .
Comparison: The photochemical method is greener, while Pd-catalyzed routes offer scalability for bulk synthesis.
Q. How is the structural characterization of Naphtho[2,3-b]furan-4,9-dione derivatives performed?
- Methodological Answer : Key techniques include:
- Single-Crystal X-Ray Diffraction : Confirms core scaffold geometry and substituent positions .
- NMR/IR Spectroscopy : Proton NMR (δ 6.5–8.1 ppm for aromatic signals) and IR (C=O stretches at 1650–1685 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 for unsubstituted derivatives) confirm molecular weight .
Advanced Research Questions
Q. What strategies address challenges in introducing substituents at the C-2 position of the naphthofuran core?
- Methodological Answer : C-2 functionalization is hindered by reactivity and stability issues:
- Halogenation/Nitration : 2-Trimethylsilyl derivatives undergo halodesilylation/nitrodesilylation to yield 2-chloro, 2-bromo, or 2-nitro derivatives under anhydrous conditions, avoiding ring-opening side reactions .
- Nucleophilic Substitution : 2-Halo derivatives react with oxygen, sulfur, or nitrogen nucleophiles (e.g., ethylamine) to form 2-substituted analogues, though strong bases like alkoxides are incompatible .
Critical Note: Aqueous conditions destabilize intermediates, necessitating non-polar solvents .
Q. How do structural modifications influence biological activity against hyperproliferative disorders?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Substituents : 2-Acetyl (e.g., Napabucasin) and 2-oxadiazole groups enhance anti-proliferative activity in HaCaT keratinocytes (IC₅₀ <1 µM) by promoting redox cycling .
- Heterocyclic Fusion : 8-Hydroxynaphtho[2,3-b]thiophene-4,9-dione derivatives show improved selectivity by reducing membrane toxicity (LDH release <15% vs. 40% for anthralin) .
Mechanistic Insight: Activity correlates with superoxide generation via enzymatic one-/two-electron reduction (e.g., NQO1-mediated) .
Q. What is the role of redox activation in the compound's mechanism of action?
- Methodological Answer : Redox cycling drives cytotoxicity and anti-proliferative effects:
- One-Electron Reduction : NADPH cytochrome P450 reductase generates semiquinone radicals, which react with O₂ to produce superoxide (O₂⁻), inducing oxidative stress .
- Two-Electron Reduction : NQO1 converts quinones to hydroquinones, which undergo re-oxidation, depleting cellular NADPH and glutathione .
Validation: Intracellular O₂⁻ levels in HaCaT cells correlate with suppression of hyperproliferation (R² = 0.89) .
Key Research Gaps and Contradictions
- Synthesis : Aqueous conditions destabilize intermediates (e.g., 2-ethylaminonaphtho[2,3-b]furan-4,9-dione decomposition ), contrasting with stable photochemical yields in solvent-free systems .
- Biological Activity : While electron-withdrawing groups enhance potency, they may also increase off-target cytotoxicity, necessitating balanced SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
